N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE
CAS No.: 1421451-46-8
Cat. No.: VC5560683
Molecular Formula: C15H14N2O3S
Molecular Weight: 302.35
* For research use only. Not for human or veterinary use.
![N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE - 1421451-46-8](/images/structure/VC5560683.png)
Specification
CAS No. | 1421451-46-8 |
---|---|
Molecular Formula | C15H14N2O3S |
Molecular Weight | 302.35 |
IUPAC Name | N-[3-(furan-2-yl)-3-hydroxypropyl]-1,3-benzothiazole-2-carboxamide |
Standard InChI | InChI=1S/C15H14N2O3S/c18-11(12-5-3-9-20-12)7-8-16-14(19)15-17-10-4-1-2-6-13(10)21-15/h1-6,9,11,18H,7-8H2,(H,16,19) |
Standard InChI Key | JBWNHKRZOQAJIU-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC(C3=CC=CO3)O |
Introduction
Structural and Chemical Characteristics
The compound features a 1,3-benzothiazole moiety linked via a carboxamide group to a 3-(furan-2-yl)-3-hydroxypropyl chain. The benzothiazole ring system is aromatic, contributing to planar stability, while the furan ring introduces oxygen-based heterocyclic reactivity . The hydroxypropyl spacer provides a chiral center and potential hydrogen-bonding sites, which may influence solubility and target interactions .
Molecular Formula and Weight
Based on structural analysis, the molecular formula is C₁₆H₁₅N₂O₃S, yielding a molecular weight of 323.37 g/mol. This aligns with analogs such as N-(1,3-benzothiazol-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide (MW: 354.81 g/mol) , adjusted for the absence of a chlorophenyl group and the addition of a hydroxypropyl chain.
Stereochemical Considerations
The 3-hydroxypropyl linker introduces a stereocenter at the second carbon. While racemic mixtures are common in synthetic pathways, enantioselective synthesis could enhance bioactivity, as seen in related protease inhibitors .
Synthesis and Derivative Formation
Although no direct synthesis protocol exists in the provided sources, plausible routes can be extrapolated from methods for analogous compounds:
Carboxamide Coupling
A two-step approach is likely:
-
Benzothiazole-2-carboxylic acid activation: Conversion to an acyl chloride using thionyl chloride or to a mixed anhydride.
-
Amide bond formation: Reaction with 3-(furan-2-yl)-3-hydroxypropylamine under Schotten-Baumann conditions or via coupling agents like EDC/HOBt .
This mirrors the synthesis of N-(1,3-benzothiazol-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide, where furan-carboxylic acids are coupled to benzothiazole amines .
Functional Group Modifications
-
Hydroxyl group protection: Temporary silylation or acetylation during synthesis to prevent side reactions .
-
Furan ring functionalization: Electrophilic substitution at the furan’s α-position could introduce halogens or nitro groups for enhanced reactivity .
Physicochemical Properties
Predicted properties, derived from computational models and analog data , include:
Property | Value |
---|---|
LogP (Partition coefficient) | 2.8 ± 0.3 |
Aqueous solubility | ~15 mg/L (25°C) |
Hydrogen bond donors | 2 (amide NH, hydroxyl) |
Hydrogen bond acceptors | 5 (amide O, furan O, hydroxyl O) |
Polar surface area | 85 Ų |
The moderate LogP suggests balanced lipophilicity, facilitating membrane permeability while retaining solubility—a trait critical for bioactive molecules .
Biological Activity and Applications
Anticancer Activity
Analogous compounds, such as 2-benzylthio-6-CF₃-benzothiazoles, inhibit HeLa cell proliferation by 80% at 100 μM . The furan moiety’s electron-rich structure could intercalate DNA or inhibit topoisomerases, though direct evidence for this compound is lacking.
Enzyme Inhibition
Benzothiazole derivatives are known inhibitors of heat shock protein 90 (HSP90) and monoamine oxidase (MAO) . The carboxamide group may chelate catalytic metal ions, while the furan ring participates in π-π stacking with aromatic residues in enzyme pockets.
Pharmacokinetic and Toxicity Considerations
Metabolic Stability
The furan ring is prone to oxidative metabolism via cytochrome P450 enzymes, potentially forming reactive epoxides. Structural analogs with similar furan motifs require stabilization through methyl substituents or prodrug strategies .
Toxicity Risks
-
Hepatotoxicity: Common in benzothiazoles due to glutathione depletion .
-
Furan ring concerns: Potential genotoxicity from furan epoxide metabolites, necessitating in vitro Ames testing .
Industrial and Material Science Applications
Corrosion Inhibition
Benzothiazoles are effective corrosion inhibitors for mild steel in acidic media, achieving efficiencies >90% at 10⁻³ M concentrations . The hydroxypropyl chain could enhance adsorption on metal surfaces via hydrogen bonding.
Polymer Stabilization
As UV stabilizers, benzothiazole derivatives quench free radicals in polyethylene films. The furan group’s conjugated system may synergize with benzothiazole’s radical-scavenging ability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume